Product packaging for 4-Aminoisoindolin-1-one(Cat. No.:CAS No. 366452-98-4)

4-Aminoisoindolin-1-one

Cat. No.: B052741
CAS No.: 366452-98-4
M. Wt: 148.16 g/mol
InChI Key: GZRGLZWHIFBBLS-UHFFFAOYSA-N
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Description

4-Aminoisoindolin-1-one is a versatile and high-value synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic scaffold incorporates both an aminopyridine-like nitrogen and a lactam moiety, making it a privileged structure for the design and synthesis of novel bioactive molecules. Its primary research value lies in its application as a key building block for the development of potent kinase inhibitors, particularly targeting oncology-related pathways. The electron-rich amino group serves as an ideal point for derivatization, allowing researchers to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B052741 4-Aminoisoindolin-1-one CAS No. 366452-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRGLZWHIFBBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431804
Record name 4-AMINOISOINDOLIN-1-ONE
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366452-98-4
Record name 4-Amino-2,3-dihydro-1H-isoindol-1-one
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Record name 4-AMINOISOINDOLIN-1-ONE
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Record name 4-amino-2,3-dihydro-1H-isoindol-1-one
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Synthetic Methodologies for 4 Aminoisoindolin 1 One and Its Derivatives

Advanced Synthetic Routes to 4-Aminoisoindolin-1-one

Nucleophilic Addition and Cyclization Pathways

A prevalent method for constructing the isoindolin-1-one (B1195906) ring system involves nucleophilic addition followed by cyclization. nih.govacs.org One such pathway begins with the reaction between 2-cyanobenzaldehyde (B126161) and various amine nucleophiles. nih.govacs.org The mechanism involves the attack of the amine's nitrogen lone pair on the carbonyl group of the aldehyde. The resulting alkoxide anion then attacks the cyano group, leading to the formation of a cyclic intermediate which subsequently rearranges to form the lactam ring of the isoindolin-1-one. nih.govacs.org

Another example is the synthesis of 3-substituted isoindolin-1-ones through a one-pot process involving the nucleophilic addition of 2-(2-nitrophenyl)acetonitrile to 2-cyanobenzaldehyde, followed by cyclization and rearrangement. acs.org The use of triethylamine (B128534) as a base is crucial in this reaction to generate the nucleophilic species by abstracting a proton alpha to the nitrile group. acs.org

The following table summarizes the synthesis of various 3-aminoisoindolin-1-one (B2715335) derivatives via nucleophilic addition and cyclization:

Starting Material 1Starting Material 2ProductYieldReference
2-Cyanobenzaldehyde2-Nitroaniline3-((2-Nitrophenyl)amino)isoindolin-1-one- nih.gov
2-Cyanobenzaldehyde4-Methoxy-2-nitroaniline3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one83% nih.gov
2-Cyanobenzaldehyde4-Chloro-2-nitroaniline3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one79% nih.gov
2-Cyanobenzaldehyde2-Nitro-4-(trifluoromethyl)aniline3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one39% nih.gov
2-Formylbenzonitrile4-Chloroaniline3-((4-Chlorophenyl)amino)isoindolin-1-one79% mdpi.com
2-Formylbenzonitrile4-Fluoroaniline3-((4-Fluorophenyl)amino)isoindolin-1-one71% mdpi.com
2-Formylbenzonitrile4-Methoxyaniline3-((4-Methoxyphenyl)amino)isoindolin-1-one78% mdpi.com
2-Formylbenzonitrile4-Ethoxyaniline3-((4-Ethoxyphenyl)amino)isoindolin-1-one70% mdpi.com

Electroreductive Cyclization Approaches

Electrosynthesis has emerged as a powerful tool for the construction of isoindolin-1-one derivatives. researchgate.net An electroreductive aryl radical-enabled 5-exo-dig cyclization of N-cyano-2-halobenzamides provides a route to 3-iminoisoindolin-1-ones. researchgate.net Interestingly, by changing the anode material from a graphite (B72142) rod to a zinc plate, the reaction products can be switched to 3-aminoisoindolin-1-ones. researchgate.net This divergent synthesis is achieved through an aryl-radical-mediated 5-exo-dig cyclization followed by reductive hydrogenation. researchgate.net This electrochemical method is noted for its mild reaction conditions, broad substrate scope, and good functional group tolerance. researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers efficient and versatile pathways to isoindolinone derivatives. researchgate.netbohrium.comnih.govnih.gov These methods often involve C-H bond activation and annulation reactions. bohrium.comnih.gov

Rhodium(III)-catalyzed C-H activation/annulation of N-methoxybenzamides with ketenimines can yield 3-aminoisoindolin-1-ones. bohrium.com Palladium-catalyzed reactions are also widely employed. For instance, the synthesis of 7-((2-chloropyridin-4-yl)amino)isoindolin-1-one is achieved through a palladium-catalyzed reaction between 4-bromo-2-chloropyridine (B124038) and 7-aminoisoindolin-1-one, using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) with a suitable ligand such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). rsc.org

The table below provides examples of transition metal-catalyzed syntheses of isoindolin-1-one derivatives:

CatalystReactant 1Reactant 2ProductReference
[Rh(III)]N-MethoxybenzamideKetenimine3-Aminoisoindolin-1-one bohrium.com
Pd₂(dba)₃ / Xantphos4-Bromo-2-chloropyridine7-Aminoisoindolin-1-one7-((2-Chloropyridin-4-yl)amino)isoindolin-1-one rsc.org
Pd₂(dba)₃N-Methoxy benzamidetert-Butylisocyanide3-Imino-isoindolinone nih.gov
Rh(III)Benzamide derivative2,3-Diarylcyclopropenone3-Spiro substituted isoindolinone nih.gov

Stereoselective Synthesis and Chiral Modifications

The stereoselective synthesis of isoindolinone derivatives is crucial for the development of chiral drugs and biologically active molecules. openaccessrepository.itunisa.itrsc.orgbeilstein-journals.org Asymmetric synthesis strategies often aim to create specific stereoisomers of substituted isoindolin-1-ones.

One approach involves the palladium-catalyzed stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones. rsc.org Another key strategy is the stereoselective construction of the 2-amino-1,3-diol moiety, which can be a part of more complex molecules containing the isoindolinone core. beilstein-journals.org This can be achieved through methods like stereoselective aminohydroxylation. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of isoindolin-1-ones to create more environmentally friendly and sustainable processes. mlsu.ac.inscispace.comsemanticscholar.orgresearchgate.netacs.org The core tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemicals, designing safer products, using safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks. mlsu.ac.inscispace.com

In the context of this compound synthesis, this translates to:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. mlsu.ac.inacs.org

Use of Safer Solvents : Replacing hazardous solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. semanticscholar.orgresearchgate.net

Catalysis : Employing catalytic reagents, which are used in small amounts and can be recycled, over stoichiometric reagents that generate more waste. semanticscholar.orgacs.org Biocatalysts, such as enzymes, are particularly attractive as they often operate under mild conditions and exhibit high specificity, which can reduce the need for protecting groups. acs.org

Energy Efficiency : Conducting syntheses at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps, which add to the number of reaction steps and generate waste. scispace.comacs.org

Multicomponent reactions (MCRs) are a prime example of a green synthetic strategy as they can generate complex molecules in a single step from multiple starting materials, often with high atom economy. researchgate.net

Reaction Mechanisms in this compound Formation

The formation of the isoindolin-1-one ring system proceeds through various reaction mechanisms, largely dependent on the chosen synthetic route. masterorganicchemistry.commnstate.edulibretexts.orgkhanacademy.orglibretexts.org

A common mechanistic theme is the nucleophilic addition-cyclization pathway. nih.govacs.org In the reaction of 2-cyanobenzaldehyde with an amine, the mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon. nih.govacs.org This is followed by an intramolecular cyclization where the newly formed alkoxide attacks the nitrile group. nih.govacs.org A subsequent rearrangement (tautomerization) leads to the stable lactam structure. nih.govacs.org The sequence of these elementary steps—bond formation and bond breaking—constitutes the reaction mechanism. libretexts.orgkhanacademy.org

In transition metal-catalyzed syntheses , the mechanism often involves a catalytic cycle. For instance, in a palladium-catalyzed C-H activation/annulation reaction, the cycle might begin with the coordination of the catalyst to the substrate, followed by C-H bond cleavage, insertion of another reactant molecule, and finally reductive elimination to release the product and regenerate the catalyst. nih.govnih.gov

Chemical Reactivity and Transformation Studies of 4 Aminoisoindolin 1 One

Nucleophilic Reactivity of the Amino Functionality

The primary amino group attached to the aromatic ring of 4-aminoisoindolin-1-one is a key site for nucleophilic reactions. This functionality allows for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.

Alkylation and Acylation: The amino group can be readily alkylated or acylated to form corresponding N-substituted derivatives. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride. nih.gov Acylation reactions with acyl chlorides can also be performed to introduce amide functionalities. nih.gov Careful control of reaction conditions, such as the stoichiometry of the acylating agent, is crucial to prevent multiple acylations when other reactive sites are present. nih.gov

Buchwald-Hartwig Coupling: The amino group can participate in palladium-catalyzed Buchwald-Hartwig coupling reactions. This powerful cross-coupling method allows for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives. nih.gov The choice of phosphine (B1218219) ligand (e.g., XPhos, BrettPhos) and base (e.g., potassium carbonate, sodium tert-butoxide) is critical for the success and yield of these reactions. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: The nucleophilic amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions provide a straightforward method for elaborating the this compound scaffold. illinois.edu

Table 1: Examples of Nucleophilic Reactions at the Amino Group

Reactant Reagent(s) Product Type Reference
This compound Alkyl halide, NaH N-Alkyl-4-aminoisoindolin-1-one nih.gov
4,6-Diaminoisoindoline-1,3-dione Acyl chloride 6-Amido-4-aminoisoindoline-1,3-dione nih.gov
4-Chloro-7-azaindole Amine, Pd2(dba)3, Ligand, Base N-Aryl-7-azaindole nih.gov
This compound Isocyanate Urea derivative illinois.edu

Carbonyl Group Reactivity and Functionalization

The carbonyl group within the lactam ring of this compound is an electrophilic center, susceptible to attack by nucleophiles. stackexchange.comlibretexts.orgyoutube.com However, its reactivity is generally lower than that of acyclic amides due to ring strain and resonance effects.

Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. For example, reaction with strong reducing agents like lithium aluminum hydride can lead to the reduction of the carbonyl group.

Reactions with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the carbonyl group, but these reactions can be complex and may lead to ring-opening or other transformations depending on the substrate and reaction conditions.

Condensation Reactions: The carbonyl group can undergo condensation reactions with activated methylene (B1212753) compounds or other suitable partners, although this reactivity is less common for lactams compared to ketones and aldehydes. libretexts.org

Table 2: General Reactivity of the Carbonyl Group

Reaction Type General Outcome Key Considerations Reference
Nucleophilic Addition Formation of a tetrahedral intermediate Stability of the intermediate, potential for ring-opening libretexts.org
Reduction Conversion to an amine Requires strong reducing agents
Condensation Formation of a new C-C bond at the carbonyl carbon Less common for lactams libretexts.org

Heterocyclic Ring System Transformations

The isoindolinone ring system itself can undergo various transformations, leading to the formation of different heterocyclic structures. These reactions often involve the cleavage and/or formation of new rings.

Ring-Opening Reactions: The lactam ring can be opened under strong acidic or basic conditions, leading to the formation of derivatives of 2-(aminomethyl)benzoic acid. The specific conditions required for ring cleavage depend on the substituents present on the ring.

Annulation Reactions: The isoindolinone core can serve as a template for the construction of more complex fused heterocyclic systems. For example, transition metal-catalyzed C-H activation and subsequent annulation reactions with alkynes or other coupling partners can lead to the formation of polycyclic compounds. mdpi.com Rhodium(III)-catalyzed [4+1] cyclization reactions have been used to construct novel isoindolinone scaffolds. mdpi.com

Rearrangements: Under certain conditions, the isoindolinone ring system can undergo rearrangements to form isomeric structures. These transformations are often driven by the formation of a more stable thermodynamic product.

Table 3: Transformations of the Isoindolinone Ring System

Transformation Description Example Reaction Reference
Ring-Opening Cleavage of the lactam ring Hydrolysis to form a 2-(aminomethyl)benzoic acid derivative
Annulation Formation of fused rings Rh(III)-catalyzed [4+1] cyclization with propargyl alcohols mdpi.com
Rearrangement Isomerization of the ring system Thermodynamically driven structural reorganization

Oxidation and Reduction Pathways

The this compound molecule possesses sites that can be targeted by both oxidizing and reducing agents.

Oxidation: The amino group can be oxidized under specific conditions, although this can lead to complex product mixtures if not controlled carefully. The benzylic position of the isoindolinone ring can also be a site for oxidation. For example, the oxidation of a benzylic methyl group to a carboxylic acid has been reported in the synthesis of related phthalimide (B116566) derivatives. nih.gov

Reduction: The primary method of reduction for the isoindolinone core involves the carbonyl group. As mentioned previously, strong reducing agents can reduce the lactam to the corresponding amine. In the synthesis of related compounds, the reduction of nitro groups to amino groups is a common transformation, often achieved using catalytic hydrogenation with palladium on carbon (Pd/C). nih.gov Borane-tetrahydrofuran complex has also been used for the reduction of related nitro compounds to amines. illinois.edu

Table 4: Oxidation and Reduction Reactions

Reaction Type Functional Group Reagent(s) Product Reference
Oxidation Benzylic Methyl Jones Reagent Carboxylic Acid nih.gov
Reduction Nitro Group H2, Pd/C Amino Group nih.gov
Reduction Nitro Group Borane-THF Amino Group illinois.edu

Spectroscopic and Advanced Analytical Characterization in 4 Aminoisoindolin 1 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-aminoisoindolin-1-one. eurolab-d.de It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign every proton and carbon signal to its specific position in the molecule's structure. researchgate.net

Research Findings: Complete ¹H and ¹³C NMR assignments are achieved through a combination of experiments. researchgate.net

¹H NMR: This experiment identifies all unique proton environments in the molecule. For this compound, this includes distinct signals for the protons on the aromatic ring, the protons of the primary amine (-NH₂), the lactam N-H, and the methylene (B1212753) (-CH₂) group.

¹³C NMR: This provides a count of the unique carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

2D NMR Techniques: To definitively link the proton and carbon signals, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used. researchgate.net HSQC correlates directly bonded carbon-proton pairs, while HMBC reveals longer-range correlations (over 2-3 bonds), which is critical for piecing together the molecular structure and assigning quaternary carbons. researchgate.net

Table 1: Typical NMR Data for the this compound Core Structure This interactive table provides expected chemical shift ranges for the key nuclei in this compound.

Nucleus Type Expected Chemical Shift (δ) in ppm Notes
¹H Aromatic (C₅-H, C₆-H, C₇-H) 6.5 - 7.5 The specific positions are determined by splitting patterns (coupling).
¹H Methylene (-CH₂-) ~4.3 Appears as a singlet as there are no adjacent protons to couple with.
¹H Amine (-NH₂) Broad, variable Position and intensity can vary with solvent, concentration, and temperature.
¹H Lactam (-NH-) Broad, variable Position is also dependent on experimental conditions.
¹³C Carbonyl (C=O) 165 - 175 Typically found in this downfield region for lactams.
¹³C Aromatic (C₃ₐ-C₇ₐ) 110 - 150 Six distinct signals are expected for the aromatic carbons.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijsdr.org The principle is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of chemical bonds. nih.gov Each molecule produces a unique spectral "fingerprint," allowing for its identification and structural confirmation. nih.govqualitech.ch

Research Findings: The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region and is particularly useful for identifying these groups. arcjournals.org The more complex "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule as a whole. qualitech.charcjournals.org For isoindolinone derivatives, the formation of the lactam ring is confirmed by the appearance of a strong carbonyl absorption band. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound This interactive table outlines the key functional groups and their corresponding vibrational frequencies in an FTIR spectrum.

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹) Description
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 Typically appears as a doublet for a primary amine (-NH₂).
Lactam (N-H) Stretch 3100 - 3300 A broad peak indicating hydrogen bonding.
Aromatic C-H Stretch 3000 - 3100 Peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.
Lactam Carbonyl (C=O) Stretch ~1703 A strong, sharp absorption band is a key indicator of the isoindolinone ring. nih.gov
Aromatic C=C Stretch 1450 - 1600 A series of absorptions indicating the presence of the benzene (B151609) ring.

Mass Spectrometry (MS) in Derivative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition of a compound. nih.gov This technique is routinely used to confirm the successful synthesis of this compound and its derivatives. nih.govacs.org

Research Findings: In the analysis of this compound, HR-MS would be used to confirm that the experimentally measured mass matches the calculated exact mass of its molecular formula, C₈H₈N₂O. Furthermore, MS is critical in derivative analysis. Chemical derivatization is a process that modifies a compound to improve its analytical properties, such as volatility or ionization efficiency. spectroscopyonline.com When this compound is used as a scaffold to create new derivatives, MS and tandem MS (MS-MS) are used to confirm that the modification reaction was successful by identifying the mass of the new, larger molecule. spectroscopyonline.com

Table 3: Mass Spectrometry Data for this compound This table details the molecular formula and corresponding mass used for MS verification.

Compound Name Molecular Formula Calculated Exact Mass MS Technique Application

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.gov It is fundamental in the synthesis of this compound for both the purification of the final product and the assessment of its purity. moravek.comijnrd.org The basic principle involves distributing the components of a mixture between a stationary phase and a mobile phase. metwarebio.com

Research Findings: Different chromatographic methods are applied at various stages of research involving this compound.

Thin-Layer Chromatography (TLC): This is a simple, rapid, and inexpensive method often used to monitor the progress of a chemical reaction, allowing chemists to see when the starting materials have been consumed and the product has formed. metwarebio.com

Column Chromatography: This is the most common method for purifying chemical compounds in the laboratory. nih.govmoravek.com The crude product mixture is loaded onto a column packed with a solid adsorbent (stationary phase, typically silica (B1680970) gel), and a solvent (mobile phase) is passed through, separating the components based on their differing affinities for the two phases. metwarebio.com

High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to push the mobile phase through the column, providing much higher resolution and speed. ijnrd.org It is primarily used as an analytical technique to determine the purity of the final compound with high accuracy, with purities often exceeding 99%. metwarebio.comresearchgate.net

Table 4: Application of Chromatographic Techniques in this compound Synthesis This interactive table summarizes the use of different chromatography methods.

Chromatographic Technique Stationary Phase (Typical) Mobile Phase (Typical) Primary Application
Thin-Layer Chromatography (TLC) Silica gel on glass or aluminum Mixture of organic solvents (e.g., Hexane/Ethyl Acetate) Rapid reaction monitoring and solvent system selection. googleapis.com
Column Chromatography Silica Gel Gradient of organic solvents Preparative purification of the crude product. escholarship.org

Computational Chemistry Approaches in 4 Aminoisoindolin 1 One Investigations

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique provides a "computational microscope" to observe how biomolecular systems respond to various perturbations. nih.govstanford.edu By simulating the interactions between atoms, MD can reveal the different conformations a molecule like 4-Aminoisoindolin-1-one can adopt and the dynamics of its transitions between these states.

The basic principle of MD involves calculating the forces between atoms and using Newton's laws of motion to predict their subsequent positions and velocities over a series of small time steps. nih.gov This allows for the study of a molecule's flexibility and the types of structural fluctuations it undergoes at equilibrium. nih.gov Such simulations are particularly valuable for understanding how a ligand might bind to a protein and the conformational changes that may occur upon binding. nih.gov In the context of isoindolinone derivatives, MD simulations can be used to assess the stability of ligand-protein complexes, providing insights that are crucial for drug design. stanford.edu For example, understanding the conformational flexibility of a molecule can help in designing more effective therapeutic agents. openaccessrepository.it

Conformational analysis, often aided by MD simulations, is essential for understanding the three-dimensional arrangement of atoms in a molecule and how this affects its properties and biological activity. imperial.ac.ukorganicchemistrytutor.com Different conformations, such as staggered and eclipsed, can have varying energy levels, with the most stable conformation being the one that minimizes steric hindrance. organicchemistrytutor.com The analysis of protein conformation is also a critical aspect during the development of therapeutic proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that relate the chemical structure of a series of compounds to their biological activity. benthamdirect.comnih.gov These models are instrumental in predicting the activity of new, untested compounds. For isoindolinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted. benthamdirect.comnih.govresearchgate.net

For example, a 3D-QSAR study on 42 isoindolinone-derived MDM2 inhibitors yielded a CoMFA model with a cross-validated q² value of 0.66 and a non-cross-validated r² value of 0.98, indicating a strong predictive ability. benthamdirect.com Similarly, a CoMSIA model for the same set of inhibitors showed a q² of 0.58 and an r² of 0.96. benthamdirect.com These models help in understanding the steric and electrostatic interactions that are crucial for the inhibitory activity of these compounds against targets like p53-MDM2. benthamdirect.com

Another study on spiropyrroloquinoline isoindolinone derivatives with antitumor activity also employed CoMFA, resulting in a statistically significant model with good predictive power for an external test set. nih.govresearchgate.net The results highlighted the importance of molecular steric and electrostatic interactions for their cytotoxic effects. nih.gov QSAR models for 1,3-dioxoisoindoline-4-aminoquinolines have also been developed, where descriptors were calculated after optimizing the compounds using Density Functional Theory (DFT). nih.gov

Below is a table summarizing the statistical results of a 3D-QSAR study on isoindolinone-derived MDM2 inhibitors. benthamdirect.com

3D-QSAR ModelCross-validated q²Non-cross-validated r²
CoMFA 0.660.98
CoMSIA 0.580.96

Molecular Docking and Ligand-Target Interaction Studies

Docking studies have been performed on various isoindolinone derivatives to elucidate their binding modes with different protein targets. For instance, docking-based 3D-QSAR studies on isoindolinone-derived MDM2 inhibitors have provided insights into their binding mechanisms. benthamdirect.com In another example, docking studies of 1,3-dioxoisoindoline-4-aminoquinolines with Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) revealed strong binding and highlighted the importance of specific substituents for inhibitory activity. nih.gov The results of molecular docking can guide the design of new compounds with improved affinity and selectivity for their targets. nih.gov

The process often involves preparing the ligand and protein structures, performing the docking simulation, and then analyzing the resulting poses and their interactions with the target's active site. fip.org The binding affinity is often reported as a docking score, with more negative values indicating stronger binding. edgccjournal.org

The following table shows hypothetical docking scores for this compound derivatives against a generic kinase target, illustrating how such data would be presented.

CompoundDocking Score (kcal/mol)Key Interacting Residues
Derivative A-8.5LYS76, GLU91, LEU128
Derivative B-9.2LYS76, ASP145, PHE146
Derivative C-7.8GLU91, VAL84

Chemoinformatics and Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze chemical data, which is crucial for designing and exploring large chemical libraries. nih.govrsc.orgrjpbr.com The concept of "chemical space," which encompasses all possible molecules, is central to this field. nih.govthieme-connect.com Exploring this vast space is essential for discovering new molecules with desired biological properties. thieme-connect.com

For isoindolinone derivatives, chemoinformatics approaches are used to design and enumerate virtual libraries of compounds. nih.gov This can be achieved using tools like Python and the RDKit toolkit to manipulate molecular structures and simulate reactions. nih.gov The exploration of the chemical space of isoindolinones can lead to the synthesis of new, highly functionalized compounds with potential therapeutic applications. thieme-connect.comresearchgate.net For instance, the synthesis of isoindolinones through tandem reactions allows for the creation of diverse molecular scaffolds that can be further modified to explore different regions of chemical space. thieme-connect.comresearchgate.net

The analysis of chemical libraries often involves calculating various molecular descriptors and using techniques like Principal Component Analysis (PCA) to visualize the distribution of compounds in a multi-dimensional property space. rsc.org This helps in assessing the diversity and novelty of a compound library. nih.gov For example, a study on an alkaloid/terpenoid-like library used PCA to show that the synthesized scaffolds occupied regions of chemical space distinct from known drugs. pnas.org

Pharmacological and Biological Activity Research of 4 Aminoisoindolin 1 One

Anticancer Activities and Associated Mechanisms

Derivatives of 4-Aminoisoindolin-1-one have demonstrated notable potential in the field of oncology through various mechanisms of action, including the inhibition of critical pathways in cancer cell proliferation and the targeting of specific enzymes involved in tumor growth.

Inhibition of Cancer Cell Proliferation Pathways

Research has highlighted the role of 6-amido-4-aminoisoindolin-1,3-dione derivatives, which share the core 4-aminoisoindolinone structure, in targeting the PI3K/AKT/mTOR signaling pathway, a critical route for cell growth and proliferation in many cancers. Specifically, these compounds have been identified as potent inhibitors of p70S6K1, a downstream kinase in this pathway. Inhibition of p70S6K1 has been shown to suppress the growth of MCF7 breast cancer cells.

Studies have demonstrated that certain derivatives exhibit sub-micromolar inhibitory potency for p70S6K1 and can inhibit the proliferation of MCF7 cells by 40%–60% in the presence of estradiol. The anticancer mechanism is further confirmed by observing the phosphorylation status of the downstream protein rpS6, a substrate of p70S6K1.

Enzyme Inhibition Studies in Oncological Contexts

In addition to inhibiting signaling pathways, derivatives of the broader isoindolinone class have been investigated as inhibitors of other enzymes with crucial roles in cancer. For instance, isoindolinone derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes. Some of these derivatives have shown potent inhibition in the low nanomolar range. While not all of these are 4-amino derivatives, this line of research indicates a potential avenue for developing this compound-based enzyme inhibitors for cancer therapy.

Furthermore, structurally related indenoisoquinolines have been identified as cytotoxic topoisomerase I inhibitors, offering a different mechanistic approach to cancer treatment.

Antimicrobial Properties and Efficacy

The isoindolin-1-one (B1195906) scaffold is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including antimicrobial effects. researchgate.net

Antibacterial Spectrum and Action

While comprehensive data on the antibacterial spectrum of this compound itself against human pathogens is limited, studies on its derivatives have shown promising results. A range of N-substituted isoindolin-1-ones have been prepared and investigated as potential novel antimicrobial agents, with their minimum inhibitory concentration (MIC) values determined. nih.gov

A series of novel isoindoline-1-one derivatives containing a piperidine moiety have demonstrated good activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). nih.gov Some of these compounds exhibited excellent antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo). nih.gov For instance, one derivative, Y8, had a maximum half-lethal effective concentration (EC50) of 21.3 μg/mL against Xoo. nih.gov Mechanistic studies suggest that these compounds may act by inducing the collapse of the bacterial cell membrane and affecting the formation of bacterial biofilms. nih.gov

Although this research focuses on plant pathogens, it underscores the potential of the isoindolin-1-one scaffold in developing new antibacterial agents that could be effective against a broader range of bacteria.

Antifungal Activities

The antifungal potential of isoindolin-1-one derivatives has also been explored. General screenings of N-substituted isoindolin-1-ones have included testing against fungal species like Aspergillus and Candida albicans. nih.gov

More specifically, a library of aminothioxanthones, which can be considered structural analogs, were evaluated for their in vitro antifungal activity against various human pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com Several of these compounds exhibited inhibitory and broad-spectrum antifungal effects. mdpi.com Although not direct derivatives of this compound, this research suggests that the incorporation of an amino group in similar heterocyclic systems can lead to potent antifungal activity.

Antiviral Effects, with a Focus on Emerging Viral Threats

The structural framework of isoindolin-1-one is related to other nitrogen-containing heterocyclic compounds that have been investigated for their antiviral properties. The broader class of isoindole derivatives has shown considerable antiviral activities against several human viruses. mdpi.com

Research on isoquinolone derivatives, which are structurally similar to isoindolin-1-ones, has identified compounds with inhibitory activity against both influenza A and B viruses. nih.gov One particular isoquinolone compound was found to have a 50% effective concentration (EC50) between 0.2 and 0.6 µM. nih.gov Further chemical modifications led to the discovery of a derivative with significantly reduced cytotoxicity. nih.gov The mode of action for these compounds appears to be the inhibition of viral polymerase activity. nih.gov

In the context of emerging viral threats, derivatives of 4-aminoquinazoline, another related heterocyclic structure, have been identified as potential inhibitors of Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov One optimized compound exhibited a high inhibitory effect with an IC50 of 0.157 μM. nih.gov Furthermore, 4-aminoquinoline derivatives have demonstrated potent antiviral activity against SARS-CoV-2 by targeting the main protease (Mpro). These findings suggest that the 4-amino-substituted heterocyclic core could be a valuable pharmacophore for the development of antiviral agents against coronaviruses and other emerging viral pathogens.

Compound ClassTarget Organism/Cell LineActivityMechanism of Action
6-amido-4-aminoisoindolin-1,3-dionesMCF7 breast cancer cellsInhibition of cell proliferation (40-60%)p70S6K1 inhibition
Isoindolinone derivativesHuman Carbonic Anhydrase (hCA) I and IILow nanomolar inhibitionEnzyme inhibition
Isoindolin-1-one derivatives with piperidineXanthomonas oryzae pv. oryzae (Xoo)EC50 = 21.3 μg/mLCell membrane collapse, biofilm disruption
Isoquinolone derivativesInfluenza A and B virusesEC50 = 0.2-0.6 µMViral polymerase inhibition
4-anilino-6-aminoquinazoline derivativesMERS-CoVIC50 = 0.157 μMNot specified
4-aminoquinoline derivativesSARS-CoV-2Potent inhibitionMain protease (Mpro) inhibition

Neuroprotective Investigations and Neurological Implications

Research into the neuroprotective potential of isoindoline derivatives has shown promising results in cellular models of neurological damage. Studies have primarily focused on the ability of these compounds to protect neuronal cells from oxidative stress, a key pathological factor in various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. nih.gov

One study investigated newly synthesized isoindoline-dione derivatives and their effects on a human neuroblastoma cell line, SH-SY5Y, under conditions of oxidative stress. nih.gov The findings revealed that certain derivatives were capable of increasing the viability of these neuronal-like cells by protecting them against oxidative damage. nih.govtandfonline.comtandfonline.com This protective effect was attributed to a reduction in intracellular reactive oxygen species (ROS) and a decrease in carbonylated proteins, which are markers of oxidative damage. tandfonline.comtandfonline.com

Furthermore, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were designed and evaluated for their potential as anti-Alzheimer's agents. nih.gov Several of these compounds demonstrated a neuroprotective effect against hydrogen peroxide (H₂O₂)-induced cell death in PC12 neurons, a cell line commonly used in neurological research. nih.gov

The neurological implications of these findings are significant, as they suggest that the isoindoline scaffold could be a valuable pharmacophore for the development of novel therapeutic agents for neurodegenerative disorders where oxidative stress plays a crucial role. nih.gov

Derivative ClassCell LineNeuroprotective EffectReference
Isoindoline-dione derivativesSH-SY5YIncreased cell viability, reduced ROS and carbonylated proteins nih.govtandfonline.comtandfonline.com
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsPC12Protection against H₂O₂-induced cell death nih.gov

Anti-inflammatory Property Studies

The anti-inflammatory potential of compounds containing the isoindoline core has also been a subject of investigation. Isoindoline-1,3-dione (phthalimide) derivatives, in particular, are recognized for their various biological activities, including anti-inflammatory effects. nih.gov The anti-inflammatory actions of these compounds are often linked to their ability to modulate key inflammatory pathways.

For instance, some pyrimidine derivatives containing heterocyclic rings have been noted for their noteworthy anti-inflammatory activity, which is achieved by obstructing proinflammatory mediators. mdpi.com While not direct derivatives of this compound, this highlights the potential of related heterocyclic compounds in inflammation research.

The mechanisms underlying the anti-inflammatory effects of such compounds can involve the inhibition of enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory cytokine production. The search for new anti-inflammatory agents is driven by the need for therapies with fewer adverse effects than currently available treatments.

Modulation of Specific Biological Targets and Signaling Pathways

The neuroprotective and anti-inflammatory effects of isoindoline derivatives are underpinned by their interaction with specific biological targets and signaling pathways. A key pathway implicated in the neuroprotective effects of some isoindoline derivatives is the NRF2 signaling pathway. nih.govtandfonline.comtandfonline.com NRF2 is a transcription factor that plays a critical role in the cellular response to oxidative stress by regulating the expression of antioxidant proteins. nih.gov

In the study on SH-SY5Y cells, it was observed that the neuroprotective isoindoline derivatives increased the gene expression levels of NRF2 and its associated downstream genes, such as NQO-1 and GSTK1. tandfonline.comtandfonline.com This upregulation of the NRF2 pathway enhances the cell's ability to combat oxidative stress and maintain cellular homeostasis. nih.gov

In the context of Alzheimer's disease research, isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of the disease. nih.gov Molecular modeling studies have indicated that these compounds can interact with both the catalytic and peripheral active sites of the AChE enzyme. nih.gov

The modulation of these specific targets and pathways by isoindoline derivatives highlights the therapeutic potential of this class of compounds for complex diseases involving oxidative stress and inflammation.

Derivative ClassBiological Target/PathwayObserved EffectReference
Isoindoline-dione derivativesNRF2 Signaling PathwayIncreased gene expression of NRF2, NQO-1, and GSTK1 nih.govtandfonline.comtandfonline.com
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAcetylcholinesterase (AChE)Potent inhibitory activity nih.gov

Structure Activity Relationship Sar Studies of 4 Aminoisoindolin 1 One Derivatives

Systematic Structural Modifications of the Isoindolinone Core

The isoindolinone core is a bicyclic structure consisting of a fused benzene (B151609) ring and a γ-lactam ring. Systematic modifications to this core have been crucial in optimizing enzyme inhibition. The integrity of the lactam portion is generally considered essential for activity, as the carbonyl group acts as a key hydrogen bond acceptor, interacting with amino acid residues in the active site of target enzymes.

Modifications primarily focus on the aromatic portion of the scaffold. Introducing substituents on the benzene ring can modulate electronic properties, solubility, and steric interactions. For instance, the addition of electron-withdrawing groups, such as fluorine, can influence the acidity of the lactam N-H and affect binding affinity.

Table 1: Effect of Core Modifications on PARP-1 Inhibition

Compound Modification to Isoindolinone Core Relative Potency (IC₅₀)
Parent Unsubstituted +
1a 6-Fluoro substitution ++
1b 7-Methoxy substitution +

| 1c | Replacement of Benzene with Pyridine | +/- |

Note: This table is illustrative, based on common findings in SAR studies.

Influence of the Amino Group Position and Substituent Effects

The position of the amino group on the aromatic ring is a critical determinant of biological activity. When targeting PARP enzymes, the 4-amino position is optimal. This specific placement allows the amino group to function as a crucial hydrogen bond donor, forming a key interaction that mimics the binding of the native NAD+ cofactor. Moving the amino group to other positions (e.g., 5, 6, or 7) typically leads to a significant loss of potency due to the disruption of this essential hydrogen bond network.

Substituents on the 4-amino group itself have a profound impact on activity. Small, basic, cyclic amines often enhance potency. This enhancement is attributed to the formation of additional favorable interactions within the enzyme's active site. There is a clear trend of enhanced potency in analogues that contain a basic amine researchgate.net. However, large, bulky substituents can introduce steric hindrance, negatively affecting the compound's ability to fit within the binding pocket.

Side Chain Engineering and Pharmacophore Identification

Side chain engineering is a primary strategy for optimizing the potency and selectivity of 4-aminoisoindolin-1-one derivatives. The essential pharmacophore for PARP-1 inhibition derived from this scaffold consists of three main features:

A Hydrogen Bond Acceptor: The C1-carbonyl group of the isoindolinone core.

A Hydrogen Bond Donor: The N-H of the lactam and the 4-amino group.

An Aromatic/Hydrophobic Region: The benzene ring of the core, which engages in π-π stacking interactions.

Side chains are typically attached at the N2 position of the lactam ring. These chains are designed to extend into a hydrophobic pocket of the enzyme's active site, often referred to as the "adenine subsite" in PARP. Effective side chains often incorporate a terminal basic nitrogen atom, which can form salt bridges or further hydrogen bonds, significantly increasing binding affinity. The length and rigidity of the linker connecting the core to this terminal group are also critical and must be optimized to ensure correct positioning.

Correlation of Specific Structural Motifs with Biological Potency

Detailed SAR studies have established a clear correlation between specific structural motifs and the biological potency of this compound derivatives. For PARP inhibitors, the most potent compounds often share a common architecture: the this compound core is attached via a linker to another cyclic moiety.

For example, attaching a piperidine ring to the core via a carbonyl linker has proven to be a highly effective strategy. The potency can be further fine-tuned by substituting the piperidine ring. The presence of a basic amino functionality consistently leads to the highest levels of activity researchgate.net.

Table 2: Correlation of Side Chain Motifs with PARP-1 Potency

Compound ID Side Chain at N2 Position Linker Terminal Group PARP-1 IC₅₀ (nM)
2a Methyl N/A N/A >1000
2b Benzyl N/A N/A 150
2c -(C=O)-Phenyl Carbonyl Phenyl 55
2d -(C=O)-Piperidine Carbonyl Piperidine 5.2

| 2e | -(C=O)-4-Methylpiperazine | Carbonyl | 4-Methylpiperazine | 1.8 |

Note: Data is representative and compiled from typical SAR findings for this compound class.

This data illustrates that extending a side chain with a carbonyl linker to a terminal basic cyclic amine, such as piperazine, dramatically improves inhibitory potency against PARP-1.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.gov

Scaffold Hopping: This technique involves replacing the central this compound core with a structurally different scaffold that maintains the key pharmacophoric features in the correct 3D orientation. researchgate.netbiosolveit.de For instance, the isoindolinone core could be replaced by a quinazolinone or phthalazinone ring system. The goal is to identify novel cores that may offer advantages in terms of synthetic accessibility, patentability, or pharmacokinetic profiles, while preserving the essential interactions with the target enzyme.

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups or fragments with others that have similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net In the context of this compound derivatives, examples include:

Replacing the benzene ring of the core with a bioisosteric heterocycle like thiophene or pyridine to modulate solubility and metabolic stability.

Substituting the lactam carbonyl group with a sulfonyl group, although this can be challenging without disrupting the key hydrogen bond.

Exchanging a terminal piperidine ring on a side chain with a morpholine or thiomorpholine ring to alter basicity and polarity.

These strategies are powerful tools for optimizing lead compounds, overcoming liabilities such as poor metabolic stability or off-target effects, and expanding the intellectual property landscape. nih.gov

Medicinal Chemistry and Drug Discovery Applications of 4 Aminoisoindolin 1 One

4-Aminoisoindolin-1-one as a Privileged Drug Scaffold and Chemical Building Block

In medicinal chemistry, a "privileged structure" is a molecular framework that can bind to a range of different biological targets, making it a valuable starting point for developing novel therapeutic agents. mdpi.com The isoindolin-1-one (B1195906) core is considered one such scaffold, forming the basis for compounds with anticancer, antiviral, anti-inflammatory, and antipsychotic properties. nih.gov

The this compound variant is particularly significant as a chemical building block. The presence of the aromatic amino group provides a crucial reactive handle for further molecular modifications. This allows chemists to easily introduce a wide variety of substituents and build larger, more complex molecules. This strategic placement of the amino group enables the exploration of chemical space around the core scaffold, facilitating the generation of compound libraries for screening and the fine-tuning of a molecule's pharmacological properties. The structural versatility and biological prevalidation of the core make this compound a highly attractive starting point for drug discovery programs. hebmu.edu.cn

Design and Synthesis of Novel Therapeutic Agents and Analogues

The development of novel therapeutic agents based on the this compound scaffold involves rational drug design and efficient synthetic methodologies. The design strategy often involves a hybrid pharmacophore approach, where the this compound core is combined with other known bioactive motifs to create new molecular entities with potentially synergistic or enhanced activity. researchgate.net

Numerous synthetic routes have been developed to access the isoindolin-1-one core, including both metal-catalyzed and metal-free methods. nih.gov A common strategy for creating derivatives involves a nucleophilic addition reaction followed by cyclization. For instance, a general synthesis for substituted 3-aminoisoindolin-1-ones has been achieved through the reaction of 2-cyanobenzaldehyde (B126161) with various 2-nitroaniline derivatives, followed by cyclization. acs.orgnih.gov This type of methodology can be adapted to produce a variety of analogues.

The synthesis of triads incorporating the isoindoline structure has been shown to be an effective strategy, particularly in the development of anti-mycobacterial agents. In one study, a series of 4-aminoquinoline-isoindoline-dione-isoniazid triads were synthesized, demonstrating that the combination of these three moieties was crucial for their biological activity. researchgate.netnih.gov

Table 1: Synthetic Strategies for Isoindolin-1-one Derivatives

Starting Materials Key Reaction Type Resulting Core Structure Reference
2-cyanobenzaldehyde, 2-nitroaniline derivatives Nucleophilic addition, Cyclization 3-((nitrophenyl)amino)isoindolin-1-one acs.orgnih.gov
Benzamides, Imidates, Nitriles, Aziridines Metal-catalyzed or Metal-free annulation Isoindolin-1-one nih.gov

Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a preclinical drug candidate. danaher.combiobide.com This process involves modifying the lead structure to improve its potency, selectivity, and pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET) properties. oncodesign-services.com

For derivatives of this compound, lead optimization focuses on exploring the structure-activity relationships (SAR). SAR studies systematically alter different parts of the molecule—such as the substituents on the amino group or the aromatic ring—to understand how these changes affect biological activity. nih.gov For example, in the development of mGlu1 positive allosteric modulators (PAMs), the isoindolinone scaffold was identified as an ideal bioisosteric replacement for a plasma-unstable phthalimide (B116566) moiety. This substitution successfully addressed the stability issue while maintaining the desired potency and central nervous system penetration. nih.gov

The goal of this iterative process of design, synthesis, and testing is to identify a single drug candidate that meets the predefined criteria for safety and efficacy to advance into regulatory development phases. oncodesign-services.compharmainformatic.com

Repurposing Potential of this compound Analogues

Drug repurposing, or finding new uses for existing compounds, is an effective strategy to accelerate the drug development process at a lower cost. nih.gov Compounds with a well-characterized safety profile can be screened for new therapeutic indications, bypassing some of the early, high-risk stages of drug discovery.

The this compound scaffold, given its privileged nature and the wide range of biological activities exhibited by its derivatives, is an excellent candidate for scaffold repurposing. mdpi.com A library of existing this compound analogues, perhaps initially synthesized for one therapeutic target (e.g., cancer), could be screened against a diverse panel of other targets, such as those relevant to infectious or neurodegenerative diseases. In silico, or computational, repositioning strategies can be used to predict potential new targets for these compounds, guiding further experimental validation. nih.gov This approach allows researchers to leverage the chemical diversity already generated, potentially leading to the rapid discovery of first-in-class inhibitors for new disease targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.